Fosfato de disodio dodecahidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disodium phosphate dodecahydrate is a chemical that helps to bind fats and water together . It is a colorless crystalline sodium salt widely used as a buffer in molecular biology, biochemistry, and chromatographic studies . It is typically used as a phosphate buffer system component for biomolecule downstream chromatography steps or final liquid formulation .

Synthesis Analysis

A novel organic-inorganic composite phase change material (PCM) called disodium hydrogen phosphate dodecahydrate-lauric-palmitic acid (D-LA-PACM) was prepared . The preparation involved using the vacuum adsorption method . The properties of these composite materials were more comprehensive and superior than those of single hydrated salt .

Molecular Structure Analysis

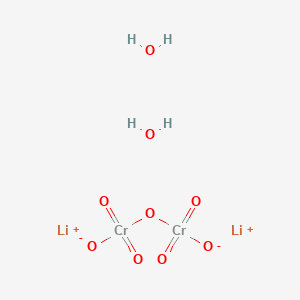

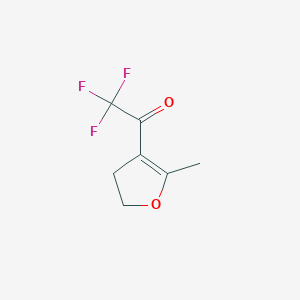

The molecular formula of Disodium phosphate dodecahydrate is H25Na2O16P . It has a molecular weight of 358.14 .

Chemical Reactions Analysis

Disodium phosphate can be generated by neutralization of phosphoric acid with sodium hydroxide . It is prepared industrially in a two-step process by treating dicalcium phosphate with sodium bisulfate, which precipitates calcium sulfate .

Physical and Chemical Properties Analysis

Disodium phosphate dodecahydrate is a water-soluble white powder . It has a density of 1.7 g/cm^3 . It is insoluble in ethanol . The pH of disodium hydrogen phosphate water solution is between 8.0 and 11.0, meaning it is moderately basic . It is soluble in water, the aqueous solution is weakly alkaline, the pH value of 1% aqueous solution is 8.8~9.2, and it is insoluble in alcohol .

Aplicaciones Científicas De Investigación

Almacenamiento de energía térmica

El fosfato de hidrógeno de disodio dodecahidratado se utiliza en la creación de un novedoso material de cambio de fase (PCM) compuesto orgánico-inorgánico para sistemas de almacenamiento de energía térmica (TES) . Este material, llamado fosfato de hidrógeno de disodio dodecahidratado-ácido laúrico-palmítico (D-LA-PACM), se prepara con grafito expandido (EG) como material de soporte . El material presenta buena estabilidad térmica y tiene una conductividad térmica de 1,361 W/ (mK), lo que lo hace adecuado para unidades de piso de cambio de fase de ahorro de energía en sistemas TES interiores .

Almacenamiento de energía térmica en edificios

En el campo del almacenamiento de energía térmica en edificios, se prepara un PCM modificado (DHPD-STP) con un bajo grado de superenfriamiento utilizando fosfato de hidrógeno de disodio dodecahidratado . Este material de cambio de fase compuesto (CPCM) tiene una temperatura de transición de fase (34,74 °C) adecuada para la gestión térmica de edificios, una excelente entalpía de cambio de fase (184,39 J/g) y un grado de superenfriamiento extremadamente bajo (1,1 °C) . El uso de techos cargados con CPCM mitiga eficazmente la variación de la temperatura de la habitación y mejora la comodidad térmica interior .

Cromatografía descendente de biomoléculas

El fosfato de hidrógeno de disodio dodecahidratado se utiliza normalmente como componente del sistema de amortiguadores de fosfato para los pasos de cromatografía descendente de biomoléculas o la formulación líquida final . Esta aplicación es crucial en la purificación y formulación de biomoléculas en la industria farmacéutica

Mecanismo De Acción

Target of Action

Disodium phosphate dodecahydrate, also known as Sodium hydrogenphosphate dodecahydrate, is primarily used as a buffering agent and a laxative . It is also used in conjunction with trisodium phosphate in foods and water softening treatment .

Mode of Action

Disodium phosphate dodecahydrate works by increasing the amount of solute present in the intestinal lumen, thereby creating an osmotic gradient which draws water into the lumen . This increase in fecal water content leads to increased mobility through the large intestine .

Biochemical Pathways

It is known that the compound plays a role in maintaining ph balance in various environments, including food products and biological systems .

Pharmacokinetics

As an inorganic salt, it is expected to have good water solubility, which could influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The primary result of disodium phosphate dodecahydrate’s action is the increase in fecal water content, which aids in bowel movement and is particularly useful in preparing the colon for a colonoscopy . In food and water treatment applications, it helps adjust pH and prevent coagulation .

Action Environment

The action of disodium phosphate dodecahydrate can be influenced by environmental factors. For instance, it is used as a buffering agent to stabilize pH in both acidic and alkaline environments . Furthermore, it has been found to be a prospective salt in terms of environmental, thermophysical, and economic properties for use in solar installations .

Propiedades

| { "Design of the Synthesis Pathway": "Disodium phosphate dodecahydrate can be synthesized by reacting phosphoric acid with sodium hydroxide followed by crystallization.", "Starting Materials": [ "Phosphoric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Add phosphoric acid to water to form a solution.", "Slowly add sodium hydroxide to the solution while stirring until pH reaches 7.", "Heat the solution to evaporate excess water.", "Cool the solution to room temperature to allow for crystallization of disodium phosphate dodecahydrate.", "Filter and wash the crystals with cold water.", "Dry the crystals to obtain the final product." ] } | |

Número CAS |

10039-32-4 |

Fórmula molecular |

H5NaO5P |

Peso molecular |

139.00 g/mol |

Nombre IUPAC |

disodium;hydrogen phosphate;dodecahydrate |

InChI |

InChI=1S/Na.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2 |

Clave InChI |

AXCRQNJHVGYJII-UHFFFAOYSA-N |

SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.OP(=O)([O-])[O-].[Na+].[Na+] |

SMILES canónico |

O.OP(=O)(O)O.[Na] |

| 10039-32-4 | |

Pictogramas |

Irritant |

Números CAS relacionados |

60593-58-0 60593-59-1 15819-50-8 10140-65-5 10361-89-4 |

Sinónimos |

dibasic sodium phosphate, anhydrous disodium acid phosphate disodium hydrogen phosphate disodium hydrogen phosphate anhydrous monosodium dihydrogen phosphate neutral sodium hydrogen phosphate phosphoric acid, disodium salt phosphoric acid, disodium salt, 32P-labeled phosphoric acid, disodium salt, anhydrous phosphoric acid, disodium salt, dodecahydrate phosphoric acid, disodium salt, heptahydrate phosphoric acid, monosodium salt phosphoric acid, monosodium salt, anhydrous phosphoric acid, sodium (2:3) salt phosphoric acid, sodium salt phosphoric acid, trisodium salt phosphoric acid, trisodium salt , 32P-labeled phosphoric acid, trisodium salt , dodecahydrate sodium biphosphate sodium dihydrogen orthophosphate sodium dihydrogen phosphate sodium hydrophosphate sodium phosphate sodium phosphate monobasic anhydrous sodium phosphate, dibasic sodium phosphate, dibasic (anhydrous) sodium phosphate, disodium salt sodium phosphate, monobasic sodium phosphate, monobasic anhydrous sodium phosphate, tribasic sodium phosphate, tribasic, dodecahydrate trisodium phosphate trisodium phosphate dodecahydrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B158043.png)

![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)